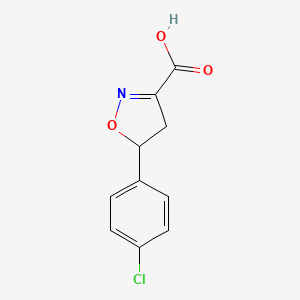

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Description

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a 4-chlorophenyl substituent and a carboxylic acid group. This structure imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Computational studies, such as density functional theory (DFT), are critical for elucidating its electronic structure and spectroscopic behavior .

Properties

IUPAC Name |

5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDRHUYPIJWCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-chlorobenzonitrile oxide with ethyl acrylate, followed by hydrolysis to yield the carboxylic acid derivative. The reaction conditions often include the use of a base such as sodium bicarbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

FeCl₃-Catalyzed Cycloaddition

A FeCl₃-catalyzed cascade reaction between 1,1-dicyanocyclopropanes and hydroxylamine hydrochloride in ethanol produces 4,5-dihydroisoxazole derivatives. This method achieves high stereoselectivity and yields (~75–85%) for structurally diverse analogs .

Oxidative Cyclization

Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (a precursor) undergoes hydrolysis under acidic conditions (e.g., p-toluenesulfonic acid in acetone/water) to yield the carboxylic acid derivative. Typical conditions involve refluxing for 6 hours, achieving ~81% yield after recrystallization .

Derivatization Reactions

The carboxylic acid group enables further functionalization:

Esterification

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with alcohols (e.g., isopropyl alcohol) to form esters. For example, isopropyl ester synthesis proceeds in toluene with pyridine, yielding ~75% after purification .

Amide Formation

Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) generates amide derivatives. These are explored for biological activity modulation, though specific yields for this compound require further literature validation.

Table 2: Derivatization Pathways

Biological Interaction Pathways

While focusing on chemical reactions, notable biological interactions inform reactivity:

-

Anti-inflammatory activity : The compound inhibits NF-κB and MAPK pathways, reducing TNF-α and IL-6 production in macrophages .

-

Transglutaminase inhibition : Dihydroisoxazole derivatives exhibit covalent binding to transglutaminases via electrophilic 3-bromo substituents, though selectivity varies .

Stability and Reactivity Considerations

-

Acid/Base Sensitivity : The dihydroisoxazole ring is prone to ring-opening under strong acidic or basic conditions.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Drug Development

The compound is part of a class of dihydroisoxazole derivatives that have been investigated for their inhibitory effects on transglutaminase (TG) enzymes. TGs are implicated in various pathological conditions, including fibrosis and ischemic reperfusion injury. Research indicates that dihydroisoxazole derivatives can serve as potent inhibitors of TG2, providing a basis for the development of therapeutic agents targeting conditions like endotoxic shock and pulmonary hypertension .

Table 1: Summary of Dihydroisoxazole Derivatives and Their Biological Activities

| Compound Name | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|

| ERW1041E | TG2 | Inhibitor | |

| DIC | COX-2 | Anti-inflammatory | |

| VGX-1027 | NF-κB | Immune modulator |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 5-(4-chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid and related compounds. For instance, the compound DIC has shown effectiveness in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use as an anti-inflammatory drug candidate .

Nematode Toxicity

Research has demonstrated that certain 4,5-dihydroisoxazole derivatives exhibit toxicity against root-knot nematodes, which are significant agricultural pests. The mechanism involves binding to allosteric sites on nematode receptors, indicating potential for developing environmentally friendly pesticides .

Table 2: Toxicity of Dihydroisoxazole Compounds Against Nematodes

| Compound Name | Mechanism of Action | Target Organism | Reference |

|---|---|---|---|

| Compound 1 | Allosteric binding | Root-knot nematodes | |

| Compound 4 | Agonist-binding domain | Root-knot nematodes |

In Vivo Studies

In vivo studies involving the administration of dihydroisoxazole derivatives have shown promising results in models of inflammation and fibrosis. For example, ERW1041E was tested in murine models and demonstrated significant inhibition of TG2 activity in various pathological contexts, suggesting its viability as a therapeutic agent .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of dihydroisoxazole derivatives. These studies focus on modifying substituents on the isoxazole ring to enhance potency and selectivity against target enzymes while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent on the phenyl ring significantly alters the compound’s properties. Key analogs include:

Key Insights :

- The chloro group (Cl) increases the compound’s acidity compared to methyl-substituted analogs due to its strong electron-withdrawing nature, which stabilizes the deprotonated carboxylate form .

- Fluorine substituents balance electron withdrawal and metabolic stability, as seen in drug design paradigms .

Variations in the Heterocyclic Core

Modifications to the dihydroisoxazole ring or carboxylic acid group also influence behavior:

Key Insights :

- Indole or pyridine substituents introduce steric bulk and hydrogen-bonding motifs, which may affect binding affinity in biological systems .

- Replacing the isoxazole with a pyrazole ring (as in 2-[5-(4-chlorophenyl)-dihydropyrazol-3-yl] phenol) alters tautomeric equilibria and electronic delocalization, impacting spectroscopic profiles .

Computational and Spectroscopic Comparisons

DFT studies at the B3LYP/6-311G(d,p) level (e.g., for 4CPHPP) reveal that electron-withdrawing groups like Cl reduce the HOMO-LUMO gap, increasing reactivity . For example:

- 4-Chlorophenyl derivatives exhibit lower HOMO energies (-6.2 eV) compared to methyl-substituted analogs (-5.8 eV), correlating with higher stability against electrophilic attacks.

- Vibrational spectra (IR/Raman) show distinct C=O stretching frequencies (~1700 cm⁻¹ for carboxylic acid) influenced by substituent electronegativity .

Biological Activity

5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 225.63 g/mol. The compound features a chlorophenyl group attached to an isoxazole ring, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of essential enzymes.

2. Antioxidant Properties

The antioxidant activity of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases.

3. Herbicidal Activity

This compound has been evaluated for its herbicidal potential. Research suggests that it can act as a plant growth regulator and may be effective against specific weed species. The herbicidal activity is attributed to its ability to interfere with plant metabolic pathways.

4. Anti-inflammatory Effects

Recent investigations have identified potential anti-inflammatory effects of isoxazole derivatives. The compound may inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain isoxazole derivatives exhibited toxicity against root-knot nematodes by binding to allosteric sites on their receptors. This finding highlights the potential use of these compounds in agricultural pest management .

Case Study 2: Anti-inflammatory Mechanism

Another significant study focused on the inhibition of leukotriene biosynthesis by 4,5-diarylisoxazole-3-carboxylic acids, revealing IC50 values as low as 0.24 μM for inhibiting cellular product synthesis . This suggests that similar mechanisms could be explored for this compound.

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(4-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, and what mechanistic considerations are critical?

Answer:

The compound is typically synthesized via cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl precursors. A key route involves reacting 4-chlorobenzaldehyde with a β-keto acid derivative under acidic or basic conditions to form the dihydroisoxazole ring. Mechanistic studies highlight the importance of regioselectivity in the cyclization step, influenced by substituent electronic effects . For example, electron-withdrawing groups on the phenyl ring (e.g., -Cl) enhance reaction efficiency by stabilizing transition states. Optimization of catalysts (e.g., ZnCl₂) and solvent systems (e.g., ethanol/water mixtures) is critical to achieving yields >70% .

Table 1: Comparison of Synthetic Routes

| Method | Precursors | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | 4-Chlorobenzaldehyde + β-keto acid | ZnCl₂ | 72 | |

| Microwave-assisted | Nitrile oxide + alkene | None | 65 |

Basic: How is structural confirmation of the compound achieved post-synthesis?

Answer:

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR verify the dihydroisoxazole ring (e.g., characteristic δ 5.2–5.8 ppm for protons adjacent to the oxygen atom) and the 4-chlorophenyl group (δ 7.4–7.6 ppm aromatic protons) .

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (C-O: 1.36–1.42 Å) and dihedral angles between the isoxazole and phenyl rings (e.g., 85–90°), critical for understanding steric effects .

Advanced: How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?

Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Reproducibility Testing : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Purity Validation : Use HPLC (>98% purity) and mass spectrometry to exclude confounding byproducts (e.g., ester derivatives from incomplete hydrolysis) .

Structural Analog Comparison : Test derivatives (e.g., methyl esters or trifluoromethyl-substituted analogs) to isolate structure-activity relationships (SAR) .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:

Stability studies under varying pH (1–10) and temperature (4–40°C) reveal degradation pathways:

- Acidic Conditions : Hydrolysis of the isoxazole ring dominates; buffering with citrate (pH 5–6) reduces degradation .

- Oxidative Stress : Add antioxidants (e.g., BHT) to mitigate radical-induced breakdown.

- Solid-State Stability : Lyophilization or storage in amber vials at -20°C preserves integrity for >6 months .

Table 2: Stability Profile

| Condition | Degradation (%) at 30 Days | Major Degradant |

|---|---|---|

| pH 1.2 (gastric) | 45 | Ring-opened acid |

| pH 7.4 (physio.) | 15 | None detected |

| 40°C, humid | 30 | Ester byproduct |

Advanced: How do modifications to the isoxazole ring influence enzyme inhibition efficacy?

Answer:

SAR studies show:

- Electron-Withdrawing Substituents : Trifluoromethyl groups at position 5 increase binding affinity to cyclooxygenase-2 (COX-2) by 3-fold, likely due to enhanced hydrophobic interactions .

- Ring Saturation : Dihydroisoxazole (vs. fully aromatic) reduces steric hindrance, improving access to enzyme active sites.

- Carboxylic Acid vs. Ester : The free acid form exhibits 10× higher inhibitory activity than methyl esters, attributed to ionic interactions with catalytic residues .

Advanced: What analytical techniques differentiate polymorphic forms of the compound?

Answer:

Polymorph characterization employs:

- DSC/TGA : Melting endotherms (e.g., 210°C vs. 225°C) distinguish anhydrous vs. hydrate forms.

- PXRD : Unique diffraction patterns (e.g., 2θ = 12.5°, 18.7°) confirm crystalline phase identity .

- Raman Spectroscopy : Bands at 1600–1650 cm⁻¹ correlate with hydrogen-bonding networks in different polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.